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Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a

substrate for key signaling enzymes. Dysregulation of NAD+ homeostasis has been implicated

in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and

age-related pathologies. The de novo synthesis of NAD+ from tryptophan represents a key

pathway for maintaining cellular NAD+ pools. This whitepaper provides an in-depth technical

overview of TES-1025, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-

semialdehyde decarboxylase (ACMSD), a pivotal enzyme in the de novo NAD+ biosynthesis

pathway. By inhibiting ACMSD, TES-1025 effectively redirects the metabolic flux towards NAD+

production, offering a promising therapeutic strategy for conditions associated with diminished

NAD+ levels. This document details the mechanism of action of TES-1025, summarizes key

quantitative data, provides detailed experimental protocols, and visualizes the relevant

biological and experimental frameworks.

Introduction to the De Novo NAD+ Biosynthesis
Pathway and the Role of ACMSD
The de novo NAD+ synthesis pathway, also known as the kynurenine pathway, metabolizes the

essential amino acid tryptophan into quinolinic acid (QUIN), a direct precursor to NAD+.[1][2][3]

[4] A critical branching point in this pathway is governed by the enzyme α-amino-β-
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carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1][2][3] ACMSD catalyzes the

decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-

ε-semialdehyde (AMS), shunting the metabolic flow towards the tricarboxylic acid (TCA) cycle

for complete oxidation.[1][3] Conversely, the spontaneous cyclization of ACMS leads to the

formation of quinolinic acid, which then enters the final steps of NAD+ synthesis.[1][3]

Therefore, the inhibition of ACMSD presents a compelling strategy to enhance the production

of NAD+ by favoring the conversion of ACMS to quinolinic acid.[1][2][3]

TES-1025: A Potent and Selective ACMSD Inhibitor
TES-1025 has been identified as a first-in-class, potent, and selective inhibitor of human

ACMSD.[1][5] Its chemical name is 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-

pyrimidinyl]thio]methyl]phenylacetic acid.[5] Through its inhibitory action on ACMSD, TES-1025
has been shown to increase NAD+ levels in various cellular and preclinical models, highlighting

its therapeutic potential.[5][6]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for TES-1025.

Table 1: In Vitro Potency and Selectivity of TES-1025

Parameter Value Species Reference

IC50 13 ± 3 nM Human [7][8]

Ki 0.85 ± 0.22 nM Human [1][2][3][9][10]

Table 2: In Vivo Pharmacokinetics of TES-1025 in Male CD-1 Mice
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Route of
Administr
ation

Dose Cmax t1/2
AUC0-8h
(Liver)

AUC0-8h
(Kidney)

Referenc
e

Intravenou

s (IV)
0.5 mg/kg N/A ~5.33 h N/A N/A [7][8]

Oral (PO) 5 mg/kg
2570

ng/mL
N/A

19,200

hng/mL

36,600

hng/mL
[7][8]

Table 3: Effects of TES-1025 on NAD+ Levels

Model System Treatment Outcome Reference

Primary Hepatocytes
Dose-dependent TES-

1025

Increased NAD+

levels and SIRT1

activation

[6]

Human HK-2 Kidney

Cells
TES-1025

Increased NAD+

content
[6]

Male C57BL/6J Mice
15 mg/kg/day for 10

days

Increased NAD+

content in liver,

kidneys, and brain

[6]

Cisplatin-induced AKI

model
TES-1025

Higher NAD+ levels in

kidneys
[6]

Ischemia-Reperfusion

AKI model
TES-1025

Higher NAD+ levels in

kidneys
[6]

Signaling Pathways and Experimental Workflows
The De Novo NAD+ Biosynthesis Pathway and TES-
1025's Point of Intervention
The following diagram illustrates the kynurenine pathway for de novo NAD+ biosynthesis and

highlights the inhibitory action of TES-1025 on ACMSD.
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TES-1025 inhibits ACMSD, shunting metabolism towards NAD+ synthesis.

Experimental Workflow for Evaluating TES-1025 Efficacy
The diagram below outlines a typical experimental workflow to assess the efficacy of TES-1025
in a cellular model.
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A typical workflow for assessing TES-1025's effect on cellular NAD+ levels.
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Experimental Protocols
ACMSD Enzyme Activity Assay
This protocol is adapted from descriptions of a coupled spectrophotometric assay used to

determine ACMSD activity and the inhibitory potential of compounds like TES-1025.[7][8]

Objective: To measure the enzymatic activity of ACMSD and determine the IC50 value of TES-
1025.

Materials:

Recombinant human ACMSD (hACMSD)

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (from Ralstonia metallidurans)

3-hydroxyanthranilic acid (substrate for the coupling enzyme)

TES-1025

Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, containing 100 mM

NaCl)

Spectrophotometer capable of reading at 360 nm

Procedure:

ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate by

incubating 10 µM 3-hydroxyanthranilic acid with recombinant 3-hydroxyanthranilate 3,4-

dioxygenase.

Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the increase in

absorbance at 360 nm until the reaction is complete.

ACMSD Activity Measurement:

To the reaction mixture containing the generated ACMS, add a known amount of hACMSD

(e.g., 30 nM).
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Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the

consumption of ACMS by ACMSD.

Calculate the initial rate of the absorbance decrease.

A control reaction without ACMSD should be run to account for any non-enzymatic

degradation of ACMS.

Inhibition Assay (IC50 Determination):

Prepare serial dilutions of TES-1025 (e.g., from 0.5 to 40 nM).

Add the different concentrations of TES-1025 to the assay mixture along with hACMSD.

Measure the initial rate of ACMS consumption for each inhibitor concentration.

Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Ki Determination (Dixon Method): To determine the inhibition constant (Ki), perform the

enzyme activity assay with varying concentrations of both the substrate (ACMS, generated

from 5 to 20 µM 3-hydroxyanthranilic acid) and the inhibitor (TES-1025). The Dixon method

is recommended, especially when the IC50 is close to the enzyme concentration used in the

assay.[1]

In Vivo Pharmacokinetic Study in Mice
This protocol is based on the description of pharmacokinetic studies of TES-1025 in male CD-1

mice.[8]

Objective: To determine the pharmacokinetic profile of TES-1025 following intravenous and oral

administration.

Animals: Male CD-1 mice.

Procedure:
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Intravenous (IV) Administration:

Administer TES-1025 intravenously to a cohort of mice at a target dose of 0.5 mg/kg.

Collect blood samples from the lateral tail vein at multiple time points (e.g., up to 24 hours)

after administration.

Oral (PO) Administration:

Administer TES-1025 orally to a separate cohort of mice at a target dose of 5 mg/kg.

Collect blood, brain, and liver samples at various intervals (e.g., up to 8 hours) after dosing

(n=3 animals per time point).

Sample Processing and Analysis:

Process the collected blood to obtain plasma or use whole blood for analysis.

Homogenize tissue samples.

Quantify the concentration of TES-1025 in the samples using a validated analytical

method, such as LC-MS/MS.

Pharmacokinetic Analysis:

Use appropriate pharmacokinetic software to calculate key parameters, including:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Half-life (t1/2)

Clearance

Volume of distribution
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Conclusion
TES-1025 is a groundbreaking small molecule inhibitor of ACMSD that effectively enhances the

de novo NAD+ biosynthesis pathway. The compelling preclinical data, including its low

nanomolar potency and favorable in vivo pharmacokinetic profile, underscore its potential as a

therapeutic agent for a variety of diseases characterized by impaired NAD+ homeostasis. The

detailed experimental protocols and data presented in this guide provide a solid foundation for

further research and development of TES-1025 and other ACMSD inhibitors. The continued

investigation of this novel therapeutic approach holds significant promise for addressing unmet

medical needs in metabolic and age-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde
Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]

2. frontiersin.org [frontiersin.org]

3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-
Semialdehyde Decarboxylase Inhibition With TES-1025 [frontiersin.org]

4. nicotinamide adenine dinucleotide metabolic pathwayRat Genome Database
[rgd.mcw.edu]

5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as
Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC
[pmc.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. glpbio.com [glpbio.com]

9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde
Decarboxylase Inhibition With TES-1025 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-body
https://www.benchchem.com/product/b611293?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9021598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9021598/
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.834700/pdf
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.834700/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.834700/full
https://rgd.mcw.edu/rgdweb/pathway/pathwayRecord.html?acc_id=PW:0002580
https://rgd.mcw.edu/rgdweb/pathway/pathwayRecord.html?acc_id=PW:0002580
https://pubmed.ncbi.nlm.nih.gov/29345930/
https://pubmed.ncbi.nlm.nih.gov/29345930/
https://pubmed.ncbi.nlm.nih.gov/29345930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6448761/
https://www.medchemexpress.com/TES-1025.html
https://www.glpbio.com/tes-1025.html
https://pubmed.ncbi.nlm.nih.gov/35463964/
https://pubmed.ncbi.nlm.nih.gov/35463964/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [TES-1025: A Novel Modulator of the De Novo NAD+
Biosynthesis Pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611293#tes-1025-and-nad-biosynthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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